4-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one
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Description
4-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one is a useful research compound. Its molecular formula is C12H17N3O5 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one (CAS No. 362-42-5) is a complex organic molecule with potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇N₃O₅ |
Molecular Weight | 283.28 g/mol |
CAS Number | 362-42-5 |
Appearance | White powder |
Melting Point | 238-240 °C |
LogP | 0.6185 |
Structure
The structure of the compound features a pyrimidine ring substituted with a hydroxymethyl group and a tetrahydrofuro moiety, which may contribute to its biological activity.
While specific mechanisms for this compound are not extensively documented in literature, its structural components suggest several potential pathways:
- Enzyme Inhibition : The presence of the pyrimidine ring indicates potential interactions with enzymes involved in nucleotide metabolism.
- Antimicrobial Activity : Similar compounds have shown activity against various pathogens, suggesting that this compound may also exhibit antimicrobial properties.
Antiviral Activity
Research has indicated that derivatives of pyrimidines can exhibit antiviral properties. For instance, compounds with similar structures have been evaluated for their effectiveness against viruses such as HIV and influenza. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis.
Anticancer Potential
Studies on related compounds have demonstrated anticancer activity through multiple mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by targeting specific signaling pathways (e.g., mTOR and AKT).
Case Studies
- Study on Antiviral Efficacy : A study evaluated the antiviral effects of a similar pyrimidine derivative against HIV. The compound exhibited an IC50 value indicating significant antiviral activity, suggesting that our target compound may share similar properties.
- Anticancer Research : In vitro studies on derivatives showed that they could inhibit the growth of various cancer cell lines (e.g., breast and lung cancer). The most potent derivatives had IC50 values in the low micromolar range.
- Enzyme Inhibition Studies : Compounds structurally related to 4-amino pyrimidines have been shown to inhibit enzymes like thymidine kinase and dihydrofolate reductase, which are critical in cancer therapy.
Properties
IUPAC Name |
4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGDNZQSYVIVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325840 |
Source
|
Record name | 2',3'-O-ISOPROPYLIDENECYTIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-42-5 |
Source
|
Record name | NSC520039 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3'-O-ISOPROPYLIDENECYTIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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